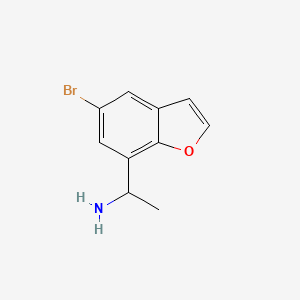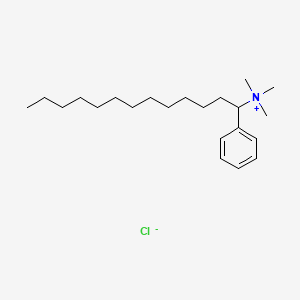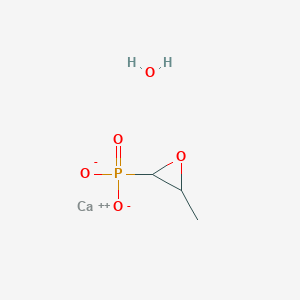
Calcium;(3-methyloxiran-2-yl)-dioxido-oxo-lambda5-phosphane;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fosfomycin calcium involves the production of fosfomycin, which is then converted into its calcium salt form. One method includes the reaction of fosfomycin disodium salt with a calcium salt in an aqueous medium . Another method involves the reaction between fosfomycin disodium salt and a tromethamine acid salt with a carboxylic acid in a substantially anhydrous alcoholic solvent .
Industrial Production Methods
Industrial production of fosfomycin calcium typically involves large-scale fermentation processes using Streptomyces fradiae, followed by chemical synthesis to convert the produced fosfomycin into its calcium salt form . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fosfomycin calcium undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of fosfomycin, such as fosfomycin trometamol and other phosphonic acid derivatives .
Scientific Research Applications
Fosfomycin calcium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
Fosfomycin calcium exerts its antibacterial effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial cell wall synthesis. By binding covalently to a cysteine residue in the active site of MurA, fosfomycin prevents the formation of N-acetylmuramic acid, a critical component of the peptidoglycan layer in bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Phosphomycin: Another phosphonic acid derivative with similar antibacterial properties.
Phosphonomycin: Shares a similar mechanism of action but differs in its chemical structure.
Uniqueness
Fosfomycin calcium is unique due to its broad-spectrum activity, low toxicity, and ability to inhibit a critical enzyme in bacterial cell wall synthesis. Its epoxide ring structure also makes it chemically reactive and effective against a wide range of bacterial pathogens .
Properties
IUPAC Name |
calcium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P.Ca.H2O/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;1H2/q;+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHCINMVQZDXTG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7CaO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(Hydroxymethyl)phenyl]propanenitrile](/img/structure/B14780964.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14780968.png)
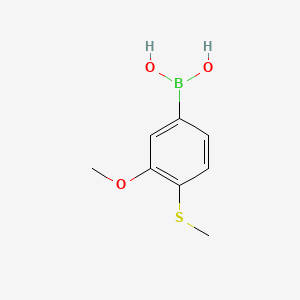


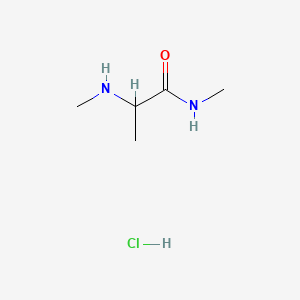

![1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine](/img/structure/B14781010.png)
![(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6a,7,9,10-tetrahydro-6H-benzo[c]chromen-8-one](/img/structure/B14781016.png)
![2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14781017.png)
![5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B14781023.png)
![3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide](/img/structure/B14781027.png)
